5,6,8,9-Tetrahydrobenz[a]anthracen-11(10H)-one
Overview
Description
5,6,8,9-Tetrahydrobenz[a]anthracen-11(10H)-one is a polycyclic aromatic ketone This compound is part of the anthracene family, which consists of three fused benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,8,9-Tetrahydrobenz[a]anthracen-11(10H)-one typically involves the hydrogenation of benz[a]anthracene. This process can be carried out using a palladium catalyst under hydrogen gas at elevated temperatures and pressures. The reaction conditions must be carefully controlled to ensure the selective hydrogenation of the desired positions on the benz[a]anthracene molecule.
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5,6,8,9-Tetrahydrobenz[a]anthracen-11(10H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
5,6,8,9-Tetrahydrobenz[a]anthracen-11(10H)-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism by which 5,6,8,9-Tetrahydrobenz[a]anthracen-11(10H)-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, affecting gene expression and cellular processes. Additionally, it may inhibit specific enzymes involved in metabolic pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Anthracene: A parent compound with three fused benzene rings.
Benz[a]anthracene: A precursor to 5,6,8,9-Tetrahydrobenz[a]anthracen-11(10H)-one.
Chrysene: Another polycyclic aromatic hydrocarbon with similar structural features.
Uniqueness
This compound is unique due to its specific hydrogenation pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
6,8,9,10-tetrahydro-5H-benzo[a]anthracen-11-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O/c19-18-7-3-5-13-10-14-9-8-12-4-1-2-6-15(12)16(14)11-17(13)18/h1-2,4,6,10-11H,3,5,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGXWBAAHRAVFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C=C2C(=O)C1)C4=CC=CC=C4CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90347219 | |
Record name | 5,8,9,10-Tetrahydrotetraphen-11(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90347219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1470-04-8 | |
Record name | 5,8,9,10-Tetrahydrotetraphen-11(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90347219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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